molecular formula C17H24N2O3 B1328721 [{2-[(Cyclohexylmethyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid CAS No. 1142204-90-7

[{2-[(Cyclohexylmethyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid

Cat. No. B1328721
M. Wt: 304.4 g/mol
InChI Key: HILITJXQFLNXNX-UHFFFAOYSA-N
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Description

[{2-[(Cyclohexylmethyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid , also known by its chemical formula C₁₇H₂₄N₂O₃ , is a compound with a molecular weight of 304.39 g/mol . It falls within the category of bioorganic molecules and is primarily used for research purposes. Notably, it is not intended for diagnostic or therapeutic use .

Scientific Research Applications

Synthesis and Characterization

  • Transition Metal Complexes : The amino acid [1-(aminomethyl)cyclohexyl]acetic acid was used to produce Schiff base ligand H-HMAC, which was reacted with metal ions like Co(II), Ni(II), Cu(II), and Zn(II). These compounds showed properties like free radical scavenging and xanthine oxidase inhibitory activities, with the zinc complex exhibiting notable enzymatic activity inhibition (Ikram et al., 2015).

  • Chiral Rhodium Complexes : The study of chiral rhodium complexes synthesized from amino acids and amino alcohol shows that these compounds adopt polymeric trigonal bipyramidal configurations. They demonstrate interesting molecular structures and potential for various applications (Enamullah et al., 2006).

Biological Applications

  • Ethylene Formation Inhibition in Plants : Novel oxime ether derivatives of aminooxyacetic acid were tested on plants like oilseed rape and barley. These compounds effectively reduced ethylene evolution and delayed senescence in cut carnation flowers, indicating their potential as plant growth regulators (Kirchner et al., 1993).

  • Angiotensin Converting Enzyme Inhibition : Hydroxamic derivatives of cyclohexane series were synthesized and evaluated for their inhibitory activity against angiotensin converting enzyme. These compounds were designed as potential ACE inhibitors and showed promising activity (Turbanti et al., 1993).

Antimicrobial Activity

  • Imidazol-5-ones Derivatives : The synthesis of compounds like 2-Phenyl-4-cyclohexylidene-1,3-oxozol-5-one and their transformation into imidazoles and thiazolyl derivatives demonstrated antimicrobial activity. This indicates their potential use in developing new antimicrobial agents (Bishnoi et al., 2006).

Pharmaceutical Applications

  • Anti-inflammatory Activity : Synthesized [(Cycloalkylmethyl)phenyl]acetic acid derivatives showed good activity in the carrageenan edema test, indicating their potential as anti-inflammatory and analgesic agents (Terada et al., 1984).

properties

IUPAC Name

2-(N-[2-(cyclohexylmethylamino)-2-oxoethyl]anilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c20-16(18-11-14-7-3-1-4-8-14)12-19(13-17(21)22)15-9-5-2-6-10-15/h2,5-6,9-10,14H,1,3-4,7-8,11-13H2,(H,18,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HILITJXQFLNXNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC(=O)CN(CC(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001182017
Record name Glycine, N-[2-[(cyclohexylmethyl)amino]-2-oxoethyl]-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001182017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[{2-[(Cyclohexylmethyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid

CAS RN

1142204-90-7
Record name Glycine, N-[2-[(cyclohexylmethyl)amino]-2-oxoethyl]-N-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142204-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-[2-[(cyclohexylmethyl)amino]-2-oxoethyl]-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001182017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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